Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrClF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol.
Oxidation: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 5-bromo-2-chloro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-chloro-4-(difluoromethyl)benzoate
- Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzamide
Uniqueness
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H6BrClF3O2
- Functional Groups : The compound contains a bromine atom, a chlorine atom, and a trifluoromethyl group on the aromatic ring, along with an ester functional group.
The presence of these halogen substituents significantly influences its reactivity and biological interactions. The trifluoromethyl group, in particular, enhances lipophilicity, which may improve cellular permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Interaction : The compound may act as a biochemical probe, influencing enzyme activity through competitive or allosteric inhibition. Its unique substituents allow for enhanced binding affinity to specific active sites.
- Receptor Modulation : Research indicates potential modulation of nuclear receptors, such as retinoic acid receptors, which play critical roles in gene expression regulation .
Pharmacological Potential
Research into this compound has revealed several promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its structural similarity to known antimicrobial agents may contribute to this activity .
- Inhibition of DPP-4 : As part of ongoing investigations into DPP-4 inhibitors for diabetes treatment, compounds with similar scaffolds have shown significant inhibitory effects on DPP-4 activity. The halogen substituents in this compound could enhance its potential as an effective DPP-4 inhibitor .
- Potential as a Biochemical Probe : Given its unique structural features, this compound is being explored as a tool for studying biochemical pathways and interactions within cellular systems.
Research Findings
A variety of studies have been conducted to evaluate the biological activity and potential applications of this compound:
Case Studies
Several case studies have highlighted the compound's biological activity:
- Study on Antimicrobial Properties : A study evaluated various derivatives of benzoic acid, including this compound, revealing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- DPP-4 Inhibitor Development : Research focused on designing new DPP-4 inhibitors included this compound as a candidate due to its structural characteristics that enhance binding affinity and selectivity toward the target enzyme.
Properties
Molecular Formula |
C9H5BrClF3O2 |
---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
InChI Key |
MGZLSNSICQCDNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br |
Origin of Product |
United States |
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